Cyclo (Arg-Gly-Asp-D-Phe-Lys)
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Overview
Description
Cyclo(-RGDfK) TFA is a cyclic peptide that includes the amino acids arginine, glycine, aspartic acid, phenylalanine, and lysine. The trifluoroacetic acid (TFA) salt form is commonly used in peptide synthesis and purification. This compound is notable for its role in biological research, particularly in studies related to cell adhesion and integrin binding.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclo(-RGDfK) TFA is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The cyclization of the peptide is achieved through the formation of a peptide bond between the amino and carboxyl termini of the linear peptide. The final product is cleaved from the resin and deprotected using a trifluoroacetic acid-based cleavage cocktail .
Industrial Production Methods: Industrial production of Cyclo(-RGDfK) TFA follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclo(-RGDfK) TFA can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid side chains can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Scientific Research Applications
Cyclo(-RGDfK) TFA has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in cell adhesion and integrin binding, particularly in cancer research.
Medicine: Explored as a potential therapeutic agent for targeting integrin receptors in various diseases.
Industry: Utilized in the development of biomaterials and drug delivery systems.
Mechanism of Action
Cyclo(-RGDfK) TFA exerts its effects primarily through binding to integrin receptors on the cell surface. The arginine-glycine-aspartic acid (RGD) sequence is recognized by integrins, leading to the activation of intracellular signaling pathways that regulate cell adhesion, migration, and proliferation .
Comparison with Similar Compounds
Cyclo(-RGDfV): Another cyclic peptide with a similar RGD sequence but with valine instead of lysine.
Cyclo(-RGDfC): Contains cysteine instead of lysine, which can form disulfide bonds.
Cyclo(-RGDfNMeK): A methylated version of Cyclo(-RGDfK), which may have different binding affinities and biological activities.
Uniqueness: Cyclo(-RGDfK) TFA is unique due to its specific amino acid composition and the presence of lysine, which can influence its binding properties and biological activity. The trifluoroacetic acid salt form also enhances its solubility and stability for various applications.
Properties
IUPAC Name |
2-[8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N9O7.C2HF3O2/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16;3-2(4,5)1(6)7/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCQIPJAWCYHFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42F3N9O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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